molecular formula C23H17N3 B12649173 1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile CAS No. 50270-55-8

1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile

Cat. No.: B12649173
CAS No.: 50270-55-8
M. Wt: 335.4 g/mol
InChI Key: JKISWSOCTWDLSE-UHFFFAOYSA-N
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Description

1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of three phenyl groups attached to the pyrazole ring and an acetonitrile group at the 5-position.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring or the phenyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyrazole ring .

Scientific Research Applications

1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit monoamine oxidase and bovine serum amine oxidase, acting through a reversible mode . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

50270-55-8

Molecular Formula

C23H17N3

Molecular Weight

335.4 g/mol

IUPAC Name

2-(2,4,5-triphenylpyrazol-3-yl)acetonitrile

InChI

InChI=1S/C23H17N3/c24-17-16-21-22(18-10-4-1-5-11-18)23(19-12-6-2-7-13-19)25-26(21)20-14-8-3-9-15-20/h1-15H,16H2

InChI Key

JKISWSOCTWDLSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC#N

Origin of Product

United States

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